2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine
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Overview
Description
2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that features an azidomethyl group attached to a dihydrobenzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine typically involves the introduction of an azidomethyl group to the dihydrobenzodioxine ring. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azide ion. This can be achieved by reacting the corresponding halomethyl derivative of dihydrobenzodioxine with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency, given the potentially hazardous nature of azides. The process would typically include steps for the safe handling and disposal of azide reagents, as well as purification methods such as column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Substitution: The azidomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Trimethylphosphine and water.
Cycloaddition: Copper(I) catalysts and alkynes.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Reduction: Formation of the corresponding amine.
Cycloaddition: Formation of 1,2,3-triazoles.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine largely depends on the specific reaction it undergoes. For example, in click chemistry, the azide group reacts with an alkyne to form a triazole ring, which can then interact with various molecular targets. The azide group can also be reduced to an amine, which can participate in further chemical reactions .
Comparison with Similar Compounds
2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine can be compared with other azidomethyl derivatives and dihydrobenzodioxine compounds:
Similar Compounds: 2-Azidomethyl-2-methyl-3-hydroxypropionic acid, azidomethylbenzene.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-(azidomethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H9N3O2/c10-12-11-5-7-6-13-8-3-1-2-4-9(8)14-7/h1-4,7H,5-6H2 |
InChI Key |
AOQZJEWCWSLOCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN=[N+]=[N-] |
Origin of Product |
United States |
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